molecular formula C10H16O B2578183 4-Tert-butylcyclohex-2-en-1-one CAS No. 937-07-5

4-Tert-butylcyclohex-2-en-1-one

Cat. No.: B2578183
CAS No.: 937-07-5
M. Wt: 152.237
InChI Key: JVUQEKLVFLSSTL-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O. It is a cyclohexenone derivative featuring a tert-butyl group at the 4-position. This compound is of interest due to its unique structural properties and its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the oxidation of 4-tert-butylcyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the dehydrogenation of 4-tert-butylcyclohexanol using catalysts like palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic processes. For example, the hydrogenation of 4-tert-butylcyclohexanone using a ruthenium-aminophosphine complex catalyst can yield the desired compound with high stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-tert-butylcyclohexanone, carboxylic acids.

    Reduction: 4-tert-butylcyclohexanol.

    Substitution: Substituted cyclohexenones.

Scientific Research Applications

4-Tert-butylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 4-tert-butylcyclohex-2-en-1-one involves its interaction with various molecular targets. In reduction reactions, for example, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of 4-tert-butylcyclohexanol. The pathways involved include the transfer of electrons and the formation of intermediate species .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanone: A closely related compound differing by the presence of a ketone group instead of an enone.

    4-tert-Butylcyclohexanol: The reduced form of 4-tert-butylcyclohex-2-en-1-one.

    Cyclohexanone: Lacks the tert-butyl group, making it less sterically hindered.

Uniqueness

This compound is unique due to its combination of a cyclohexenone structure with a bulky tert-butyl group. This structural feature influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

4-tert-butylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10(2,3)8-4-6-9(11)7-5-8/h4,6,8H,5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUQEKLVFLSSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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